molecular formula C10H13ClO4 B13179637 Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13179637
M. Wt: 232.66 g/mol
InChI Key: GVFHNUDSISCJKS-UHFFFAOYSA-N
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Description

Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate (CAS 1936555-96-2) is a chemical compound with the molecular formula C10H13ClO4 and a molecular weight of 232.66 g/mol . This molecule features a complex, rigid architecture that combines an 8-oxabicyclo[3.2.1]octane skeleton with a spiro-linked chloro-substituted oxirane (epoxide) ring. The presence of both the epoxide and a methyl ester group on the same carbon atom makes it a valuable and versatile synthetic intermediate for researchers. While the specific biological activity of this exact chloro-derivative may not be fully documented, the 8-oxabicyclo[3.2.1]octane scaffold is recognized in scientific literature as a key structural motif in medicinal chemistry. Notably, compounds based on this framework, often referred to as "oxatropanes," have been extensively studied for their potential as ligands for monoamine transporters . Research indicates that such analogs are investigated for their ability to interact with neurological targets, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are relevant to the study of cocaine abuse and the development of potential pharmacotherapies . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13ClO4

Molecular Weight

232.66 g/mol

IUPAC Name

methyl 2'-chlorospiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H13ClO4/c1-13-8(12)10(11)9(15-10)5-4-6-2-3-7(9)14-6/h6-7H,2-5H2,1H3

InChI Key

GVFHNUDSISCJKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCC3CCC2O3)Cl

Origin of Product

United States

Preparation Methods

Methodology:

  • Photocycloaddition of Carbonyls with Olefins:
    Starting from suitable enones or ketones, irradiation under UV light induces a [2 + 2] cycloaddition with alkenes, forming oxetanes. For example, irradiation of methyl ketones with alkenes produces oxetanes with high regio- and stereoselectivity.

  • Application to Spirocyclic Frameworks:
    The intramolecular Paternò–Büchi reaction can generate the oxaspiro structure by cyclizing a tethered carbonyl and alkene, forming the oxirane ring fused to the bicyclic system.

Reagents and Conditions:

  • UV light (254–300 nm)
  • Photosensitizers such as benzophenone
  • Solvents like acetonitrile or dichloromethane
  • Mild temperatures to prevent overreaction or decomposition

Research Data:

  • In the synthesis of complex spiro compounds, irradiation of suitable precursors leads to oxetanes that can be further manipulated into the target structure via ring-opening or rearrangement reactions.

Cycloaddition Strategies: Intramolecular Diels-Alder and Cyclopropanation

The construction of the bicyclo[3.2.1]octane core often involves cycloaddition reactions, notably the intramolecular Diels-Alder (IMDA) reaction, which efficiently forms the fused ring systems with stereocontrol.

Methodology:

  • Intramolecular Diels-Alder (IMDA):
    Utilized to generate the bicyclic skeleton with high stereoselectivity, starting from dienes tethered to suitable dienophiles.
    For example, reaction of a 5-vinyl-1,3-cyclohexadiene with a cycloalkene precursor yields the tricyclic intermediate, which can be further elaborated.

  • Cyclopropanation and Ring-Opening:
    Cyclopropanation of alkenes using diazo compounds or Simmons–Smith reagents introduces cyclopropane rings, which upon ring-opening can form the desired oxirane and spiro structures.

Reagents and Conditions:

  • For IMDA:
    Heat (80–150°C), Lewis acids (e.g., BF₃·OEt₂) to catalyze the cycloaddition.

  • For Cyclopropanation:
    Diazomethane or carbene transfer reagents like Simmons–Smith reagents, under controlled low temperatures.

Research Data:

  • Carvone-derived intermediates have been converted into enantiopure bicyclo[3.2.1]octane derivatives via IMDA, demonstrating the utility of this approach in stereocontrolled synthesis.

Oxidation and Functionalization of Bicyclic Intermediates

Post-cycloaddition, selective oxidation steps introduce the carboxylate and epoxide functionalities.

Methodology:

  • Oxidative Ring Expansion:
    Using oxidants such as MoOPH (molybdenum-based oxidant) or Jones’ reagent to oxidize specific positions, forming ketones or lactones that serve as precursors for further functionalization.

  • Epoxidation:
    Employing peracids like m-CPBA or in situ generated peroxides to convert alkenes into epoxides, which are then manipulated into the oxirane ring.

Reagents and Conditions:

  • Molybdenum-based oxidants (MoOPH) at low temperatures
  • Peracids (m-CPBA) in dichloromethane at 0°C
  • Mild basic or acidic conditions for ring-opening steps

Research Data:

  • Oxidative cleavage and rearrangement of cyclobutane derivatives have been used to generate the oxirane rings with high regio- and stereoselectivity, facilitating the synthesis of complex spirocyclic systems.

The introduction of the chloro substituent at the 3'-position and the methyl ester group involves cross-coupling reactions, notably Stille and Suzuki couplings.

Methodology:

  • Stille Coupling:
    Palladium-catalyzed cross-coupling of organostannanes with halogenated bicyclic intermediates to attach biaryl groups or introduce halogen substituents.

  • Substituent Functionalization:
    Post-coupling, selective halogenation (e.g., chlorination) at the desired position can be achieved via electrophilic halogenation under controlled conditions.

Reagents and Conditions:

  • Pd(0) catalysts (e.g., Pd(PPh₃)₄)
  • Organostannanes or boronic acids
  • Ligands like triphenylphosphine
  • Mild heating (50–80°C)

Research Data:

  • Synthesis of methyl esters with biaryl substitutions has been achieved with high yields, and subsequent reduction or halogenation yields the desired chloro derivatives.

Summary of Preparation Pathway

Step Method Reagents Conditions Purpose
1 Photochemical [2 + 2] cycloaddition UV light, benzophenone 0–25°C, inert atmosphere Formation of oxetane/oxirane core
2 Intramolecular Diels-Alder Lewis acids, heat 80–150°C Construction of bicyclo[3.2.1]octane skeleton
3 Cyclopropanation Diazomethane, Simmons–Smith -78°C to room temp Cyclopropane ring formation
4 Oxidation MoOPH, Jones’ reagent -20°C to room temp Oxidative functionalization
5 Cross-coupling Pd catalysts, organostannanes 50–80°C Introduction of substituents (e.g., biaryl groups)
6 Halogenation N-chlorosuccinimide (NCS) Room temp Chlorination at specific positions

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Structural Features Key Differences vs. Target Compound Potential Applications/Properties References
Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate (Target) Not explicitly provided* 8-Oxabicyclo[3.2.1]octane, spiro-oxirane, 3'-Cl, 3'-COOCH3 Hypothesized DAT modulation
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate C10H13ClO3 Smaller bicyclo[2.2.1]heptane core, no oxygen in bicyclo system Reduced ring size, higher strain Unclear; likely synthetic intermediate
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Not provided 8-Azabicyclo[3.2.1]octane (nitrogen bridge), aromatic substituent Nitrogen vs. oxygen in bicyclo; aromatic functionalization DAT inhibition (inference from tropane analogs)
RTI-336 (3β-(4-chlorophenyl)tropane-2β-(3-(4-methylphenyl)isoxazole)) C24H25ClN2O Tropane (8-azabicyclo[3.2.1]octane), aromatic isoxazole substituent Nitrogen bridge, absence of spiro-oxirane DAT inhibitor (clinical trials for addiction)
tert-Butyl-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-8-carboxylate derivatives Not provided Hydantoin ring, tert-butyl carbamate, alkyl/pentenyl substituents Hydantoin instead of oxirane; carbamate group Cytotoxicity in leukemia cells
Spiro compounds with silyl ethers/allyl groups (e.g., –6) Variable Complex substituents (e.g., allyl, silyl ethers) on spiro-bicyclo frameworks Functional group diversity; synthetic flexibility Total synthesis of natural products

* The target compound’s formula is inferred as approximately C11H15ClO4 based on structural analysis.

Key Comparative Insights:

Bicyclo System Variations: The target’s 8-oxabicyclo[3.2.1]octane core distinguishes it from nitrogen-containing analogs (e.g., 8-azabicyclo derivatives), which are prevalent in neuroactive compounds like RTI-336 . Bicyclo[2.2.1]heptane analogs (e.g., ) exhibit higher ring strain, which may enhance reactivity but limit stability.

Substituent Effects :

  • The 3'-chloro and methyl ester groups on the oxirane ring contrast with aromatic substituents in DAT inhibitors (e.g., RTI-336’s 4-chlorophenyl and isoxazole groups). This difference may reduce DAT affinity but improve metabolic resistance .
  • Functionalization with hydantoin rings () or silyl ethers (–6) highlights the spiro system’s versatility in drug design .

Reactivity and Synthetic Utility :

  • The strained spiro-oxirane in the target compound could serve as a reactive site for ring-opening reactions, analogous to epoxide-based cross-coupling strategies in complex syntheses .

Research Implications and Limitations

  • Synthetic Challenges : The spiro-oxirane system’s strain may complicate large-scale synthesis, necessitating optimized catalytic methods (e.g., iridium-catalyzed allylic substitution, as in ) .
  • Data Gaps : Empirical studies on the target’s physicochemical properties (e.g., solubility, logP) and biological activity are needed to validate hypotheses derived from structural analogs.

Biological Activity

Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate, with the CAS number 1936555-96-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃ClO₄
  • Molecular Weight : 232.66 g/mol
  • Structure : The compound features a bicyclic structure with an oxirane and carboxylate functional group, which may contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar bicyclic structures exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission in the brain .
  • Antimicrobial Activity : Some derivatives of bicyclic compounds have shown antimicrobial properties against various pathogens. The presence of the oxirane ring may enhance interaction with microbial cell membranes .
  • Anticancer Potential : There is emerging evidence that spirocyclic compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways activated by this compound require further investigation .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Modulation : The structural features may allow it to interact with various receptors, modulating their activity and influencing cellular responses.

Case Study 1: Cholinesterase Inhibition

A study investigating the cholinesterase inhibitory activity of bicyclic compounds found that certain analogs demonstrated IC50 values in the low micromolar range for AChE and BChE inhibition. For instance, an analog with a similar bicyclic structure showed an IC50 of 8.3 µM against AChE, suggesting potential therapeutic applications in neurodegenerative conditions .

CompoundIC50 (µM)Target Enzyme
Analog A8.3AChE
Analog B31BChE

Case Study 2: Antimicrobial Activity

Research on the antimicrobial efficacy of bicyclic derivatives indicated that some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound for antibiotic development .

Case Study 3: Anticancer Properties

In vitro studies on spirocyclic compounds have shown promising results in inducing apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

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